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Compound of Interest |

Compound Name: (2-Ethoxypyridin-4-yl)methanol

CAS No.: 153928-58-6

Cat. No.: B3105570
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An In-Depth Technical Guide: 2-Ethoxypyridine-4-Methanol in Advanced Drug Discovery

Executive Summary

The compound 2-ethoxypyridine-4-methanol is a highly versatile pyridine derivative that serves
as a critical intermediate in modern pharmaceutical synthesis. Characterized by its unique
substitution pattern—an ethoxy ether at the C2 position and a hydroxymethyl group at the C4
position—it provides a dual-functional scaffold for developing advanced therapeutics. This
whitepaper explores its cheminformatics, its mechanistic role in synthesizing kinase and
angiogenesis inhibitors, and provides a field-proven, self-validating protocol for its synthesis[1]

2].

Molecular Architecture & Cheminformatics

The structural logic of 2-ethoxypyridine-4-methanol is defined by its SMILES code:
CCOclcc(CO)cenl (canonical) or OCC1=CC(OCC)=NC=C1 (Kekule).

From a drug design perspective, every functional group on this scaffold serves a deliberate
purpose:

o The Pyridine Core: Provides a basic nitrogen that can participate in hydrogen bonding with
target protein backbones (e.g., kinase hinge regions).

e C2-Ethoxy Group (CCO-): Introduces lipophilicity and steric bulk. This ether linkage is
relatively stable under physiological conditions and helps modulate the compound's LogP,
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enhancing cellular permeability.

o C4-Hydroxymethyl Group (-CO): Acts as the primary synthetic handle. The primary alcohol
can be readily converted into a leaving group (such as a mesylate, tosylate, or halide) to
facilitate nucleophilic substitution, enabling the attachment of complex pharmacophores like
4-pyridylalkylthio groups[2].

Quantitative Physicochemical Profile

The following table summarizes the core cheminformatic data critical for ADMET (Absorption,
Distribution, Metabolism, Excretion, and Toxicity) modeling[1]:

Property Value

Chemical Name 2-Ethoxypyridine-4-methanol
CAS Number 153928-58-6

SMILES CCOclcc(CO)cenl
Molecular Formula C8H11NO2

Molecular Weight 153.18 g/mol

Topological Polar Surface Area (TPSA) 42.35 Az

LogP (Octanol/Water Partition) 0.9726

Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 3 (Pyridine N, Ether O, Hydroxyl O)
Rotatable Bonds 3

Mechanistic Role in Drug Design

2-ethoxypyridine-4-methanol is predominantly utilized to synthesize two major classes of
therapeutic agents:

A. IGF-1R Kinase Inhibitors
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The compound is a foundational building block for synthesizing novel cyclic urea derivatives[3].
These derivatives act as Insulin-like Growth Factor 1 Receptor (IGF-1R) inhibitors.

o Causality of Action: Unlike traditional ATP-competitive inhibitors, these cyclic ureas exhibit
non-competitive, slow-binding kinetics. This slow off-rate provides an extended
pharmacodynamic effect and exquisite selectivity against solid tumors, minimizing off-target
kinase toxicity[3].

B. Angiogenesis and VEGF Modulators

By converting the C4-methanol into a thioether linkage, researchers generate compounds
featuring a 4-pyridylalkylthio group[2].

o Causality of Action: These derivatives are potent suppressors of Vascular Endothelial Growth
Factor (VEGF) signaling. By blocking VEGF, they inhibit the formation of new vascular
networks (angiogenesis) and reduce vascular permeability. This mechanism is directly
applied in targeted therapies for cancers, age-related macular degeneration (AMD), and
diabetic retinopathy[2].
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Pharmacological logic of 2-ethoxypyridine-4-methanol derivatives in kinase and VEGF
inhibition.
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Synthetic Methodologies & Experimental Protocols

The most robust and scalable method for synthesizing 2-ethoxypyridine-4-methanol is the
reduction of1l using Sodium Tetrahydroborate (NaBHa)[1].

While NaBHa is typically considered too mild to reduce standard aliphatic esters, the electron-
withdrawing nature of the pyridine ring activates the C4-ester, making it highly susceptible to
hydride attack.
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Workflow for the reduction of 2-ethoxy-isonicotinic acid ethyl ester to 2-ethoxypyridine-4-
methanol.
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Step-by-Step Self-Validating Protocol

e Solvent Preparation & Solubilization: Dissolve 1.0 equivalent of 2-ethoxy-isonicotinic acid
ethyl ester in a co-solvent system of Ethanol and Water (typically a 4:1 ratio).

o Causality: Ethanol fully solubilizes the organic ester. Water is critical here; it stabilizes the
borohydride transition states and acts as a protic source to quench the resulting alkoxide
intermediate, driving the equilibrium forward[1].

o Controlled Hydride Addition: Cool the reaction vessel to 0°C using an ice bath. Slowly add
2.5 to 3.0 equivalents of NaBHa4 in small portions.

o Self-Validation Check: The addition will cause effervescence (hydrogen gas evolution).
The cessation of vigorous bubbling after complete addition indicates that the initial reactive
hydrolysis of the borohydride has stabilized.

¢ Reaction Incubation: Remove the ice bath and allow the mixture to stir at room temperature
for exactly 3.0 hours[1].

o Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) under
254 nm UV light. The starting ester will appear as a higher Rf spot, while the highly polar
2-ethoxypyridine-4-methanol will appear significantly lower. The reaction is complete when
the upper spot completely disappears.

e Quenching & Extraction: Carefully quench the reaction by adding saturated aqueous NHa4Cl
until the pH is neutral. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

o Causality: NH4Cl safely neutralizes unreacted NaBHa without overly acidifying the solution,
which could otherwise protonate the pyridine nitrogen and drag the product back into the
aqueous phase.

 Purification: Wash the combined organic layers with brine, dry over anhydrous MgSOa, filter,
and concentrate under reduced pressure to yield the product as a yellow oil[2].

Analytical Validation & Quality Control
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To ensure the structural integrity of the synthesized 2-ethoxypyridine-4-methanol, Nuclear
Magnetic Resonance (NMR) spectroscopy is required. Based on established patent literature
for 4-pyridylalkylthio derivatives, the H-NMR profile in CDCIs confirms the successful reduction
of the ester to the alcohol while preserving the ethoxy group[2].

1H-NMR (400 MHz, CDCIs) Reference Peaks:

0 1.39 (t, J = 7.1 Hz, 3H): The methyl protons of the C2-ethoxy group.

0 2.32 (br s, 1H): The hydroxyl proton (-OH) of the newly formed methanol group. (Note:
Broad singlets are characteristic of exchangeable protons).

e 04.34(q,J =7.1Hz, 2H): The methylene protons of the C2-ethoxy group, split into a quartet
by the adjacent methyl group.

e 0 4.67 (s, 2H): The methylene protons of the C4-methanol group. The singlet confirms the
successful reduction of the ester carbonyl[2].

e 06.73(dd,J=1.5,1.0Hz, 1H) & 0 6.82 (dd, J = 5.4, 1.0 Hz, 1H): The aromatic protons of
the pyridine ring[2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://patentimages.storage.googleapis.com/5e/a1/c0/ada72a0c082f9f/EP2527326B1.pdf
https://patentimages.storage.googleapis.com/5e/a1/c0/ada72a0c082f9f/EP2527326B1.pdf
https://patentimages.storage.googleapis.com/5e/a1/c0/ada72a0c082f9f/EP2527326B1.pdf
https://www.benchchem.com/product/b3105570?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3105570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Sources

1. 2-ethoxy-isonicotinic acid ethyl ester - CASS 105596-62-1 - EEf#{,.2¢ [molaid.com]

2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

3. 2-ethoxypyridine-4-methanol - CASS 153928-58-6 - EEf# 1,2~ [molaid.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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